molecular formula C12H15NO4 B14855214 Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate

Cat. No.: B14855214
M. Wt: 237.25 g/mol
InChI Key: YOYBCMXOCUCJEF-UHFFFAOYSA-N
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Description

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dioxolane moiety and an ethyl acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . This reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate

InChI

InChI=1S/C12H15NO4/c1-2-15-11(14)7-10-4-3-9(8-13-10)12-16-5-6-17-12/h3-4,8,12H,2,5-7H2,1H3

InChI Key

YOYBCMXOCUCJEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C2OCCO2

Origin of Product

United States

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